molecular formula C16H17Cl2NO2 B3131664 N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline CAS No. 356538-43-7

N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline

Cat. No.: B3131664
CAS No.: 356538-43-7
M. Wt: 326.2 g/mol
InChI Key: KRHDEYIVUSJLLT-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline is a synthetic aromatic amine derivative featuring a dichlorophenoxypropyl chain and a methoxy-substituted aniline group. Its molecular structure includes:

  • 2,4-Dichlorophenoxy moiety: A chlorine-substituted phenoxy group at positions 2 and 4 of the benzene ring.
  • Propyl linker: A three-carbon chain connecting the phenoxy group to the amine.
  • 3-Methoxyaniline: An aniline group with a methoxy (-OCH₃) substituent at the meta position.

This compound is hypothesized to exhibit auxin-like activity due to structural similarities with synthetic auxins such as 2,4-dichlorophenoxyacetic acid (2,4-D) . However, its biological efficacy and physicochemical properties differ significantly from related compounds, as discussed below.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)propyl]-3-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c1-11(21-16-7-6-12(17)8-15(16)18)10-19-13-4-3-5-14(9-13)20-2/h3-9,11,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHDEYIVUSJLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline involves the reaction of 2,4-dichlorophenol with propylene oxide to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with 3-methoxyaniline under specific conditions to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the compound "N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline" are not available within the provided search results, the following information sheds light on its potential applications and related chemical compounds:

Potential Therapeutic Applications

  • Emerging research suggests that "this compound" may possess therapeutic applications beyond its agricultural uses.
  • Compounds affected by calcium entry blockade may be useful in treating diseases in human beings .
  • Piperazine derivatives, with specific substituents, have shown potential in treating diseases affected by calcium entry blockade .

Herbicidal Research

  • A study investigated the role of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) in the development of non-Hodgkin's lymphoma (NHL) . The risk of NHL increased with the average frequency of use .
  • A newly developed method can determine phenoxy acids and carbamate herbicides in water and soil samples using gas chromatography with mass spectrometric detection .

Related Compounds Research

  • Phenoxyalkylbenzimidazoles have good antitubercular activity .
  • Adjusting for fungicide use increased the risk estimate . Simultaneous adjustment for organophosphates and fungicides yielded an odds ratio of 3.1 for farmers who mixed or applied 2,4-D more than 20 days per year .

Synthesis and Chemical Properties

  • N-alkyl substituted anilines may be prepared by treatment of the unsubstituted or aryl-substituted anilines described herein using an alkyl halide such as methyl chloride, ethyl chloride, propyl chloride, butyl chloride or the like in a suitable solvent such as diethylether or methylene dichloride .
  • 2-Chlorobutyric acid is commercially available and may be converted to the acid chloride by methods known in the art, such as reaction with thionyl chloride or phosphorus pentachloride .

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action are related to its chemical structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

The phenoxy group’s substitution pattern critically influences biological activity and stability. Key analogs include:

Compound Name Phenoxy Substituents Amine Side Chain Molecular Weight (g/mol) Key Properties/Activity
N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline 2,4-Cl₂ 3-Methoxyaniline ~314.2 (estimated) Potential auxin agonist; moderate lipophilicity
2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-Cl₂ Acetic acid (-CH₂COOH) 221.04 Broad-spectrum herbicide; high auxin activity
N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline 4-isopropyl 3-Methoxyaniline 299.4 Reduced herbicidal activity; increased steric bulk
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine 3-Cl Cyclopropanamine 225.71 Likely lower polarity; unknown bioactivity

Key Observations :

  • Chlorine vs. Isopropyl: The 2,4-dichloro substitution (target compound) enhances electrophilicity and receptor binding compared to the non-halogenated 4-isopropyl analog . This aligns with findings that halogenation in auxins like 2,4-D improves herbicidal potency .
  • Acid vs.

Methoxy Group Positioning and Bioactivity

The methoxy group’s position on the aniline ring modulates electronic effects and steric interactions:

Compound Name Methoxy Position Phenoxy Substituents Bioactivity Notes
This compound 3 (meta) 2,4-Cl₂ Enhanced stability due to reduced steric hindrance
N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline 3 (meta) 4-isopropyl Lower receptor affinity compared to chloro analogs
N-[2-(4-Methoxyphenyl)ethyl]-4-methylaniline 4 (para) 4-OCH₃ Increased solubility but reduced membrane permeability

Key Observations :

  • Para-Substitution : Methoxy groups at the para position (e.g., in 4-methylaniline derivatives) improve solubility but may disrupt hydrophobic interactions critical for activity .

Amine Side Chain Modifications

The propylamine linker and terminal amine group influence pharmacokinetics:

Compound Name Amine Structure Impact on Properties
This compound Propyl-linked aniline Moderate lipophilicity (logP ~3.5)
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine Cyclopropanamine Higher rigidity; unknown bioavailability
N-[2-(4-Methoxyphenyl)ethyl]-β-alanine ester β-alanine ester Enhanced hydrolytic stability

Key Observations :

  • Propyl Linker : The three-carbon chain in the target compound provides flexibility for receptor binding, whereas cyclopropanamine (rigid structure) may limit conformational adaptability .
  • Ester vs. Amine : Ester derivatives (e.g., β-alanine analogs) exhibit improved stability but require enzymatic activation for bioactivity .

Biological Activity

N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its herbicidal, fungicidal, and potential therapeutic effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 2,4-dichlorophenoxy group and a methoxyaniline moiety. Its structural formula can be represented as follows:

N 2 2 4 Dichlorophenoxy propyl 3 methoxyaniline\text{N 2 2 4 Dichlorophenoxy propyl 3 methoxyaniline}

Herbicidal Activity

Research has shown that compounds similar to this compound exhibit significant herbicidal properties. A study indicated that various derivatives demonstrated higher herbicidal efficacy against dicotyledonous weeds compared to monocotyledonous weeds. The structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure could enhance herbicidal activity. Notably, a compound with a similar structure achieved 100% inhibition of radicle growth in cucumber seedlings .

Fungicidal Activity

In addition to herbicidal effects, this compound has shown promising fungicidal activity. It was effective against several fungal pathogens, including:

  • Cladosporium cucumerinum
  • Corynespora cassiicola
  • Sclerotinia sclerotiorum
  • Erysiphe cichoracearum
  • Colletotrichum orbiculare

The in vivo studies demonstrated that these compounds could significantly inhibit fungal growth, suggesting their potential as effective fungicides in agricultural applications .

Potential Therapeutic Applications

Emerging research suggests that this compound may also have therapeutic applications beyond its agricultural uses. Preliminary studies indicate that similar compounds can modulate biological pathways relevant to cancer treatment and other diseases. For instance, some derivatives have been tested for their anti-neoplastic properties and showed promising results in inhibiting tumor cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Herbicidal Efficacy : A comprehensive study evaluated the herbicidal activity of various phenoxyalkanoic acid derivatives. The findings highlighted that compounds with specific substitutions exhibited enhanced activity against target weeds .
  • Fungicidal Effects : Another research effort focused on the fungicidal properties of related compounds against common agricultural pathogens. The results indicated high efficacy rates and low toxicity to non-target organisms .
  • Therapeutic Potential : Research into the anti-cancer properties of structurally similar compounds has shown that they can inhibit specific cancer cell lines effectively, suggesting a pathway for developing new therapeutic agents .

Summary of Biological Activities

Activity TypeDescriptionReferences
HerbicidalEffective against dicotyledonous weeds; 100% inhibition observed in cucumber radicle growth
FungicidalInhibitory effects on multiple fungal pathogens
TherapeuticPotential anti-neoplastic properties noted in related compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline
Reactant of Route 2
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N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline

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